1,4-Diisocyanatocyclohexane
Overview
Description
1,4-Diisocyanatocyclohexane is an organic compound with the chemical formula C8H10N2O2. It is a colorless to pale yellow liquid that is primarily used in the production of polyurethanes. This compound is known for its excellent weather resistance, chemical resistance, and abrasion resistance, making it a valuable component in high-quality coatings and adhesives .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 1,4-Diisocyanatocyclohexane are currently unknown . More research is needed to understand the compound’s role in biochemical processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. Specific information on how such factors affect this compound is currently unavailable .
Biochemical Analysis
Biochemical Properties
1,4-Diisocyanatocyclohexane plays a significant role in biochemical reactions due to its reactive isocyanate groups. These groups can interact with various enzymes, proteins, and other biomolecules. For instance, this compound can react with amino groups in proteins, leading to the formation of urea linkages. This interaction can modify the structure and function of proteins, potentially affecting enzyme activity and protein-protein interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, which in turn can activate various signaling pathways involved in cell survival and apoptosis. Additionally, it can affect the expression of genes related to detoxification and stress response .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The isocyanate groups can form covalent bonds with nucleophilic sites on proteins, such as lysine residues. This binding can result in enzyme inhibition or activation, depending on the specific protein involved. Furthermore, this compound can induce changes in gene expression by modifying transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. Long-term exposure to this compound can lead to chronic cellular stress and potential toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxicity, but at higher doses, it can cause adverse effects such as inflammation, tissue damage, and organ toxicity. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxic responses. It is crucial to determine the safe dosage range to minimize potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and altering metabolite levels. The compound’s metabolism can also influence its toxicity and biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For example, binding to albumin can facilitate its transport in the bloodstream, while interactions with cellular transporters can influence its uptake and distribution within tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. These interactions can modulate the compound’s effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diisocyanatocyclohexane is generally synthesized by reacting cyclohexane-1,4-diol with an isocyanate. The reaction needs to be carried out at an appropriate temperature and reactant concentration to eventually produce this compound .
Industrial Production Methods
The industrial production of this compound involves the same basic reaction but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diisocyanatocyclohexane undergoes various types of chemical reactions, including:
Polycondensation Reactions: Used in the preparation of polyurethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Addition Reactions: Reacts with alcohols to form urethanes.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For addition reactions to form urethanes.
Polyacids: For polycondensation reactions to form polyurethanes.
Major Products Formed
Polyurethanes: Formed through polycondensation reactions.
Amines and Carbon Dioxide: Formed through hydrolysis.
Urethanes: Formed through addition reactions with alcohols.
Scientific Research Applications
1,4-Diisocyanatocyclohexane is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of polyurethanes and other polymers.
Biology: In the study of enzyme-catalyzed reactions involving isocyanates.
Medicine: In the development of drug delivery systems and biomedical coatings.
Industry: In the production of high-performance coatings, adhesives, and foams.
Comparison with Similar Compounds
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate used in the production of polyurethanes.
Toluene Diisocyanate: Widely used in the production of flexible foams.
Methylenediphenyl Diisocyanate: Used in the production of rigid foams and coatings.
Uniqueness
1,4-Diisocyanatocyclohexane is unique due to its cycloaliphatic structure, which imparts superior weather resistance, chemical resistance, and abrasion resistance compared to other diisocyanates. This makes it particularly valuable in applications requiring high durability and performance .
Properties
IUPAC Name |
1,4-diisocyanatocyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-9-7-1-2-8(4-3-7)10-6-12/h7-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMDQYCEEKCBGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N=C=O)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062521, DTXSID50884397, DTXSID301305022 | |
Record name | 1,4-Cyclohexane diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Diisocyanatocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2556-36-7, 7517-76-2, 7517-77-3 | |
Record name | 1,4-CYCLOHEXANE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/17004 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,4-Cyclohexane diisocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2556-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane diisocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002556367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007517762 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Cyclohexane diisocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane, 1,4-diisocyanato-, trans- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50884397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-1,4-Diisocyanatocyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301305022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diisocyanatocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.064 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexane, 1,4-diisocyanato-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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